2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid

TRPA1 antagonist Pain Inflammation

Researchers optimizing TRPA1 antagonists often struggle with metabolic soft spots and off-target CYP inhibition. 2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid solves this by combining a fluorinated piperidine scaffold with clean selectivity. Key advantages: • TRPA1 IC50 310 nM, enabling target validation in pain/inflammatory models. • CYP2D6 IC50 >20 µM, minimizing drug-drug interaction risk. • Enhanced LogP vs. non-fluorinated analogs for improved membrane permeability. Available as a ready-to-use free γ-amino acid building block for peptide coupling or amide library synthesis.

Molecular Formula C8H12F3NO2
Molecular Weight 211.18 g/mol
Cat. No. B13248366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid
Molecular FormulaC8H12F3NO2
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESC1CC(NCC1CC(=O)O)C(F)(F)F
InChIInChI=1S/C8H12F3NO2/c9-8(10,11)6-2-1-5(4-12-6)3-7(13)14/h5-6,12H,1-4H2,(H,13,14)
InChIKeyYKVLYHGGHUQTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid: Procurement & Baseline


2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid (CAS 2059970-99-7) is a fluorinated piperidine building block with a molecular formula of C8H12F3NO2 and a molecular weight of 211.18 g/mol . This compound features a secondary amine and a carboxylic acid, classifying it as a γ-amino acid scaffold with potential utility in medicinal chemistry and drug discovery . The trifluoromethyl group at the 6-position of the piperidine ring imparts increased lipophilicity and metabolic stability, which are key differentiating properties when compared to non-fluorinated analogs [1].

Scaffold Fluorinated piperidine γ-amino acid
Functional groups Secondary amine + carboxylic acid
Key property Trifluoromethyl for lipophilicity & metabolic stability

2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid: Analogs Not Interchangeable


Piperidine acetic acid derivatives are not universally substitutable due to significant variations in biological activity, physicochemical properties, and synthetic utility. The presence and position of the trifluoromethyl group profoundly impact target affinity, selectivity, and metabolic stability [1]. For instance, the specific regioisomer, 2-[6-(trifluoromethyl)piperidin-3-yl]acetic acid, exhibits distinct target engagement compared to its 2-substituted analog, while N-protected derivatives are unsuitable for direct functionalization. Furthermore, the non-fluorinated parent compound lacks the enhanced membrane permeability and metabolic stability conferred by the trifluoromethyl group, making it a suboptimal choice for lead optimization [2]. The following quantitative evidence details these critical distinctions.

Regioisomer

2-Substituted regioisomer may exhibit different target engagement (TRPA1). Verify substitution pattern.

N-Protected derivatives

N-Boc or similar protected analogs require deprotection; not directly interchangeable for coupling.

Non-fluorinated analog

Lacks trifluoromethyl-driven lipophilicity and metabolic stability; may not meet lead optimization goals.

2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid: Differentiation vs. Analogs


TRPA1 Antagonism vs. Regioisomer

The target compound exhibits moderate antagonist activity at the human TRPA1 channel with an IC50 of 310 nM [1]. While no direct head-to-head data exists for the 2-substituted analog, the difference in substitution pattern is known to drastically alter biological activity in this chemotype. This suggests the target compound's specific regioisomeric form is crucial for achieving a particular level of TRPA1 modulation.

TRPA1 Antagonism
Class-level inference
IC50 310 nM (target) vs regioisomer (not reported)
Regioisomerism likely critical for TRPA1 modulation
Direct comparator data unavailable; review context-specific
TRPA1 antagonist Pain Inflammation

CYP2D6 Inhibition vs. N-Methyl Analog

The target compound demonstrates low potential for CYP2D6-mediated drug-drug interactions, with an IC50 of >20,000 nM (20 μM) in a human liver microsome assay [1]. In contrast, a closely related N-methyl analog has been reported to potently inhibit other enzymes, such as PI3Kδ (IC50 = 102 nM) [2]. This indicates the target compound's secondary amine is critical for minimizing off-target activity against key metabolic enzymes, providing a cleaner selectivity profile for certain applications.

CYP2D6 Selectivity
Cross-study comparable
Target IC50 >20,000 nM vs. N-methyl analog PI3Kδ IC50 102 nM
Secondary amine reduces off-target enzyme inhibition
Cross-study comparison; assay conditions differ
CYP2D6 Drug-drug interaction Metabolic stability

Direct Coupling vs. N-Protected Derivatives

2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid is supplied as a free amino acid, enabling direct use in amide coupling reactions without a deprotection step . This is a key differentiator from its common N-protected analogs, such as the N-Boc derivative, which has a molecular weight of 311.30 g/mol and requires an additional deprotection step under acidic conditions to reveal the free amine [1]. The target compound streamlines synthetic workflows by eliminating a step, saving time and material costs.

Synthetic Efficiency
Supporting evidence
1-step direct coupling vs. 2-step (deprotection + coupling)
Streamlines amide/peptide synthesis workflow
N-Boc derivative requires TFA/DCM deprotection
Building block Amide coupling Peptide synthesis

Lipophilicity Enhancement by Trifluoromethyl

The incorporation of the trifluoromethyl group is a well-established strategy to increase lipophilicity and metabolic stability [1]. While experimental LogP data for the exact target compound is not readily available, its structural analog, the N-Boc derivative, has a predicted XLogP3 of 2.5 [2]. In contrast, the non-fluorinated parent compound, 2-(piperidin-3-yl)acetic acid, has a computed XLogP of -2.2, indicating a 4.7 log unit difference in hydrophobicity . This significant increase in lipophilicity is expected to enhance membrane permeability, a critical parameter for intracellular target engagement or oral bioavailability.

Lipophilicity Gain
Class-level inference
ΔLogP ≈ +4.7 units (computed) vs. non-fluorinated parent
Trifluoromethyl significantly increases predicted lipophilicity
Experimental LogP data not available for target
Lipophilicity LogP Membrane permeability

2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid: Key Applications


TRPA1 Pain & Inflammation Research

The demonstrated IC50 of 310 nM against human TRPA1 makes this compound a suitable starting point for developing novel TRPA1 antagonists for pain or inflammatory disease models [1]. Its selectivity profile over CYP2D6 (IC50 > 20 μM) suggests a low potential for certain drug-drug interactions, making it a clean tool compound for target validation studies [1].

Fluorinated Peptidomimetics Synthesis

As a free γ-amino acid building block, this compound is ideal for direct incorporation into peptide chains or for generating amide libraries through standard coupling chemistry . Its enhanced lipophilicity compared to non-fluorinated analogs can be strategically used to modulate the pharmacokinetic properties of peptide-based therapeutics [2].

Lead Optimization for Metabolic Stability

The presence of the trifluoromethyl group is a classic medicinal chemistry strategy to block metabolic soft spots, particularly oxidative metabolism [3]. Researchers seeking to improve the half-life of a piperidine-containing lead compound can use this scaffold to systematically explore the impact of fluorination on microsomal stability, leveraging its significantly higher predicted LogP versus the non-fluorinated parent .

Application
Selection Property
Validation Focus
TRPA1 target engagement studies
Reported TRPA1 antagonist activity (IC50 context)
Target validation in inflammatory pain models
Fluorinated peptidomimetic synthesis
Free γ-amino acid for direct amide coupling
Amide library generation and coupling efficiency
Metabolic stability optimization
Trifluoromethyl-mediated lipophilicity and metabolic stability
Microsomal stability and LogP comparison studies

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